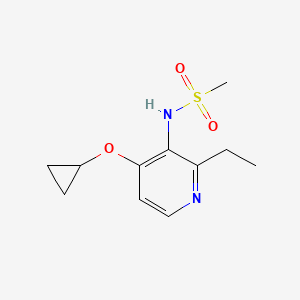
4-Cyclopropoxy-2-ethyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-ethyl-3-methylpyridine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-3-methylpyridine can be achieved through various methods. One common approach involves the reaction of acetylene with ammonia over a catalyst containing aluminum, iron, and cadmium oxides
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis from carbonyl compounds and ammonia. This method is economically viable and produces high yields of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various alkylated pyridines.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-ethyl-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Cyclopropoxy-2-ethyl-3-methylpyridine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-ethyl-3-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-10-8(2)11(6-7-12-10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
REQLDNGDPLLNAR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


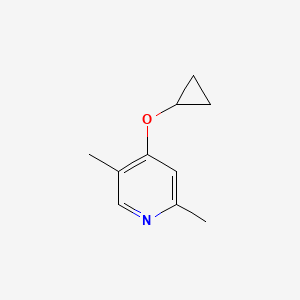
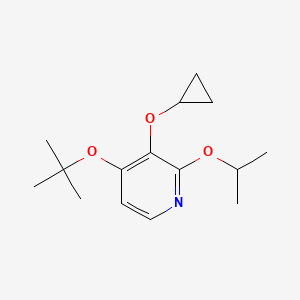

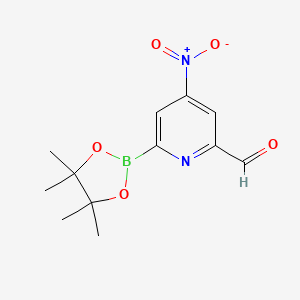

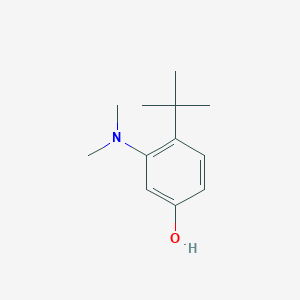



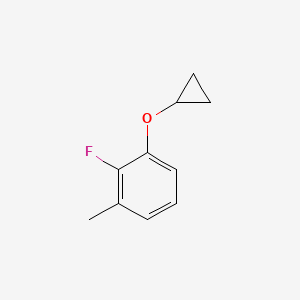
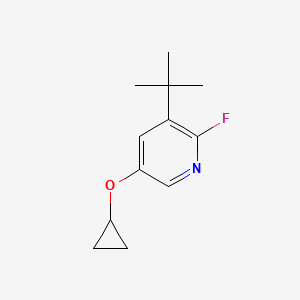
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
